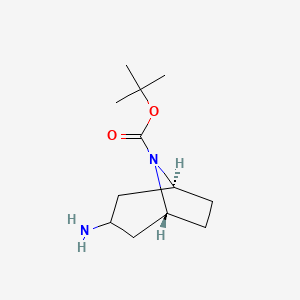
N-Acetoxy-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-2,6-dimethylaniline: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of 2,6-dimethylaniline, where the amino group is acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetoxy-2,6-dimethylaniline typically involves the acetylation of 2,6-dimethylaniline. One common method is to react 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imine derivatives.
Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed:
Oxidation: Quinone imine derivatives.
Reduction: 2,6-dimethylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetoxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds, particularly anesthetics and analgesics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Acetoxy-2,6-dimethylaniline involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as quinone imines, which can interact with proteins and DNA. This interaction can lead to the formation of adducts, affecting cellular function and potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
2,6-Dimethylaniline: The parent compound, used in the synthesis of N-Acetoxy-2,6-dimethylaniline.
N-Acetoxy-2,6-dimethylphenylamine: A structurally similar compound with different functional groups.
N-Acetoxy-2,6-dimethylbenzeneamine: Another derivative with similar properties
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
336784-29-3 |
|---|---|
Fórmula molecular |
C₁₀H₁₃NO₂ |
Peso molecular |
179.22 |
Sinónimos |
N-(acetyloxy)-2,6-dimethylbenzenamine; O-Acetyl N-(2,6-Dimethylphenyl)hydroxylamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

